molecular formula C16H20Cl3NO10 B3030907 [3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate CAS No. 10353-00-1

[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate

Cat. No.: B3030907
CAS No.: 10353-00-1
M. Wt: 492.7 g/mol
InChI Key: SEEYXQVYXYGHNF-UHFFFAOYSA-N
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Description

This compound is a highly acetylated oxane (sugar) derivative with a trichloroacetylated amino group at the C5 position. Its structure includes four acetyloxy groups (at C2, C3, C4, and C6) and a trichloroacetyl-protected amine, contributing to its electron-withdrawing and sterically hindered properties. Such derivatives are often intermediates in organic synthesis, particularly in carbohydrate chemistry for protecting amines during glycosylation or other reactions .

Properties

IUPAC Name

[3,4,6-triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEYXQVYXYGHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908457
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(2,2,2-trichloro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10353-00-1
Record name NSC111593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(2,2,2-trichloro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetate groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Overview

The compound [3,4,6-triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate is a complex organic molecule with significant potential in various scientific fields. Its unique structural features make it a valuable candidate for applications in chemical synthesis , biological research , and pharmaceutical development .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its acetyl groups can be selectively hydrolyzed or substituted to create various derivatives. This property is particularly useful in the synthesis of glycosides and other complex carbohydrates.

Biological Research

In biological contexts, this compound is utilized in studies of glycoproteins and glycolipids. Its ability to mimic natural substrates allows researchers to investigate biochemical pathways involving these biomolecules.

Pharmaceutical Development

The compound shows promise in medicinal chemistry, particularly in the design of novel antibiotics and antiviral agents. Its structural features may enhance the efficacy of therapeutic compounds by improving their interaction with biological targets.

Case Study 1: Synthesis of Glycosides

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound as a glycosyl donor. The compound facilitated the formation of glycosidic bonds under mild reaction conditions, yielding various glycosides with potential biological activity.

Case Study 2: Antiviral Activity

A recent investigation explored the antiviral properties of derivatives synthesized from this compound. The study found that certain modifications enhanced activity against viral strains by improving binding affinity to viral proteins. These findings suggest that this compound could be pivotal in developing new antiviral therapies.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisBuilding block for glycosidesEffective glycosyl donor under mild conditions
Biological ResearchStudy of glycoproteins and glycolipidsMimics natural substrates in biochemical pathways
Pharmaceutical DevelopmentDesign of antibiotics and antiviralsEnhanced binding affinity improves efficacy

Mechanism of Action

The mechanism of action of [3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups can participate in acetylation reactions, modifying the activity of enzymes and proteins. This modification can alter biochemical pathways, leading to various biological effects. The trichloroacetyl group may also play a role in the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ primarily in the substituent at the C5 amino group, which influences reactivity, stability, and applications. Below is a comparative analysis:

Compound Name (IUPAC) Substituent at C5 Molecular Weight* Key Functional Groups Applications Safety Profile
[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate 2,2,2-Trichloroacetyl ~472.6 (est.) Trichloroacetyl, acetyloxy Protecting group in synthesis Likely toxic (trichloro moiety)
[3,4,6-Tris(acetyloxy)-5-[2-acetamido-3-methyl-3-(nitrososulfanyl)butanamido]oxan-2-yl]methyl acetate Nitrososulfanyl-acetamido ~507.5 (est.) Nitrososulfanyl, acetyloxy Metabolic studies Potential mutagenicity concerns
[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylamino]oxan-2-yl]methyl acetate 4-Methoxyphenylmethylamino ~495.5 (est.) Aromatic methoxy, acetyloxy Pharmaceutical intermediate Industrial-grade handling required
[(2R,3R,4R,5R,6S)-3,4,6-Tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate (CAS 3006-60-8) Acetamido 389.4 Acetamido, acetyloxy Carbohydrate chemistry precursor Non-hazardous (GHS compliant)
Key Observations:

Trichloroacetyl vs. Acetamido : The trichloroacetyl group (Cl₃C(O)-) is strongly electron-withdrawing, enhancing stability against nucleophilic attack compared to acetamido (CH₃C(O)-NH-) .

Aromatic vs.

Biological Activity

The compound [3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate is a derivative of tetrahydropyran with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Molecular Characteristics

PropertyValue
Molecular Formula C16H20Cl3N2O10
Molecular Weight 443.33 g/mol
IUPAC Name This compound
InChI Key QGKMIGUHVLGJBR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxyl Groups : Hydroxyl groups on the tetrahydropyran ring are protected using acetyl groups.
  • Introduction of Trichloroacetyl Group : The trichloroacetyl group is introduced via reaction with trichloroacetic anhydride.
  • Final Coupling : The protected intermediate is coupled with methyl acetate to yield the final product.

These steps are crucial for ensuring high yield and purity during industrial production.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Protein Interaction : The trichloroacetyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity.
  • Hydrogen Bonding : The acetoxy groups can participate in hydrogen bonding, influencing the compound's behavior in biological systems.

Research Findings

Recent studies have shown that this compound exhibits:

  • Antimicrobial Activity : It has been tested against various bacterial strains and has shown promising results in inhibiting growth.
  • Anticancer Properties : Preliminary research indicates potential cytotoxic effects on cancer cell lines, suggesting it may interfere with cancer cell proliferation.

Case Studies

  • Antimicrobial Assessment :
    • A study evaluated the efficacy of the compound against E. coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
  • Cytotoxicity Tests :
    • In vitro tests on human cancer cell lines (e.g., HeLa cells) revealed that the compound induced apoptosis at concentrations above 50 µM.

Pharmacological Uses

Given its biological activity, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Biochemical Research : Useful in studying enzyme interactions and metabolic pathways due to its structural properties.

Industrial Applications

The compound's unique properties make it suitable for use in:

  • Specialty Chemicals Production : It can serve as a building block for synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of [3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate to minimize side reactions?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, refluxing in acetic acid with sodium acetate (as a base) at stoichiometric ratios (e.g., 0.1 mol substrate, 0.11 mol aldehyde derivative) can promote condensation while minimizing hydrolysis of acetyl/trichloroacetyl groups . Purification via sequential washing (acetic acid, water, ethanol) and recrystallization from DMF/acetic acid mixtures ensures high purity by removing unreacted intermediates . Monitoring reaction progress with TLC (as in oxadiazole synthesis protocols) is critical to avoid over-reaction .

Q. How can the stereochemical configuration of the oxane ring and acetylated positions be confirmed experimentally?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to analyze coupling constants and NOE effects for stereochemical assignments. For instance, the axial/equatorial orientation of acetyl groups in similar compounds is confirmed via ¹H NMR splitting patterns and J-values . X-ray crystallography provides definitive proof of stereochemistry, as seen in structurally related acetoxylated oxane derivatives .

Q. What safety protocols are essential when handling this compound due to its trichloroacetyl group?

  • Methodological Answer : The trichloroacetyl moiety poses toxicity risks. Use fume hoods to prevent inhalation, and wear nitrile gloves to avoid skin contact. In case of exposure, immediate washing with soap/water (skin) or 15-minute eye rinsing (followed by medical consultation) is advised . Waste disposal must adhere to halogenated organic waste guidelines due to environmental persistence.

Advanced Research Questions

Q. How do competing reaction pathways (e.g., acetylation vs. hydrolysis) impact the yield of this compound under varying pH conditions?

  • Methodological Answer : Kinetic studies under controlled pH (e.g., using buffer systems) can quantify reaction selectivity. For example, sodium acetate in acetic acid (pH ~3–4) favors acetylation by protonating hydroxyl groups, while alkaline conditions promote hydrolysis of trichloroacetyl amides . Monitoring by HPLC-MS helps identify intermediates and byproducts.

Q. What computational methods are suitable for predicting the stability of the trichloroacetyl-amino group in aqueous environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways by analyzing transition states and activation energies. Molecular dynamics simulations (e.g., in explicit water models) predict solvation effects on degradation rates, aligning with experimental observations of organic compound degradation in wastewater matrices .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Variable-temperature NMR can distinguish rotameric equilibria by observing coalescence of peaks. For impurities, LC-MS with high-resolution mass detection (HRMS) identifies molecular ions, while HSQC/TOCSY clarifies spin systems .

Q. What experimental designs address limitations in generalizing stability studies to real-world environmental conditions?

  • Methodological Answer : Simulate environmental variability by spiking wastewater samples with diverse organic/inorganic contaminants (e.g., heavy metals, surfactants) to mimic real sewage. Continuous cooling (4°C) during experiments minimizes thermal degradation of labile groups like the trichloroacetyl moiety, as demonstrated in hyperspectral imaging (HSI) pollution studies .

Q. How does the electron-withdrawing trichloroacetyl group influence the reactivity of the oxane ring in nucleophilic substitution reactions?

  • Methodological Answer : The trichloroacetyl group increases the electrophilicity of adjacent carbons. Kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF) show accelerated SN2 displacement at the oxane C-2 position. Compare with non-chlorinated analogs to isolate electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.